Regioisomeric Comparison: 6,7- vs 3,6-Dichloro
The target compound, Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8), is a specific regioisomer distinguished by chlorine atoms at the 6- and 7-positions of the benzothiophene ring [1]. This is in direct contrast to the 3,6-dichloro regioisomer, Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (CAS 21211-18-7), which has a well-documented biological profile as a BDK inhibitor [2]. The 6,7-substitution pattern is chemically unique, representing a different point in the structure-activity relationship (SAR) landscape for this compound class .
| Evidence Dimension | Chemical structure (Chlorine substitution pattern) |
|---|---|
| Target Compound Data | 6,7-dichloro substitution (CAS 1954362-29-8) |
| Comparator Or Baseline | 3,6-dichloro substitution (CAS 21211-18-7) [2] |
| Quantified Difference | Different regioisomer |
| Conditions | Chemical identity |
Why This Matters
For scientists conducting SAR studies or requiring a specific building block, the regioisomeric identity is non-negotiable, as a different isomer will lead to different molecular interactions and research outcomes.
- [1] PubChem. (2026). Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate. PubChem CID: 121427407. Retrieved April 21, 2026. View Source
- [2] Tso, S.-C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583–20593. View Source
